2-(4-(2,3,4,5,6-pentamethylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O3S/c1-12-13(2)15(4)20(16(5)14(12)3)30(28,29)26-18-8-6-17(7-9-18)10-19(27)25-11-21(22,23)24/h6-9,26H,10-11H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKCUJILEYDVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2,3,4,5,6-pentamethylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a sulfonamide derivative with potential biological applications. This article reviews its biological activity based on existing literature and research findings, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃F₃N₂O₂S
- Molecular Weight : 384.45 g/mol
- CAS Number : 1171331-39-7
The compound features a sulfonamide group linked to a pentamethylphenyl moiety and a trifluoroethyl acetamide side chain. This unique structure contributes to its biological activity.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains. Research indicates that it inhibits bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
Anti-inflammatory Properties
Recent studies have suggested that the compound exhibits anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity may be beneficial in treating inflammatory diseases.
Case Study: In Vivo Model of Inflammation
A study conducted on a murine model of acute inflammation demonstrated that administration of the compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : As mentioned, it inhibits DHPS, disrupting folate synthesis in bacteria.
- Cytokine Modulation : The compound may impact signaling pathways involved in inflammation, particularly through the NF-kB pathway.
- Cellular Uptake and Distribution : The trifluoroethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial:
- Acute Toxicity : Studies indicate that the compound can cause skin irritation and respiratory issues upon exposure.
- Chronic Effects : Long-term exposure effects are not fully understood; however, it is classified under OSHA as a hazardous substance.
Future Directions
Further research is needed to explore:
- Clinical Trials : Evaluation of efficacy and safety in human subjects.
- Mechanistic Studies : Detailed investigations into its molecular targets and pathways.
- Formulation Development : Creating effective delivery systems for enhanced therapeutic outcomes.
Q & A
Basic: What are the recommended methodologies for synthesizing 2-(4-(2,3,4,5,6-pentamethylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Sulfonation : Introduce the sulfonamide group via sulfonation of a pentamethylphenyl precursor under controlled acidic conditions (e.g., H₂SO₄) .
Coupling Reactions : React the sulfonamide intermediate with 4-aminophenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Trifluoroethylation : Introduce the trifluoroethyl group via nucleophilic substitution with 2,2,2-trifluoroethylamine in the presence of a base (e.g., triethylamine) .
Key Considerations : Optimize reaction temperatures (e.g., reflux in ethanol or DCM) and monitor purity via TLC .
Basic: How can researchers confirm structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on the phenyl ring, trifluoroethyl resonance) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., HRMS for exact mass matching) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection .
Basic: What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Derivatization : Synthesize prodrugs (e.g., phosphate esters) for improved solubility, followed by enzymatic activation in target tissues .
Advanced: How to design in vitro assays to evaluate its biological activity?
Methodological Answer:
- Cancer Models : Test antiproliferative effects in cell lines (e.g., MCF-7, HeLa) using MTT assays with IC₅₀ calculations .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to validate specificity .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified sulfonamido groups (e.g., halogens, methoxy) to assess bioactivity trends .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding motifs (e.g., trifluoroethyl interactions with hydrophobic pockets) .
Data Analysis : Corrogate activity data (e.g., IC₅₀) with electronic (Hammett σ) or steric (Taft) parameters to derive SAR models .
Advanced: What computational approaches predict its target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess stability of interactions with putative targets (e.g., EGFR) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for sulfonamide-group interactions in enzyme active sites .
- Machine Learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict off-target effects .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Orthogonal Assays : Validate conflicting results with alternative methods (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation assays) .
- Batch Effect Correction : Normalize data for variables like solvent lot differences or incubation times .
Advanced: What are scalable synthesis protocols for preclinical studies?
Methodological Answer:
- Flow Chemistry : Optimize continuous-flow systems for sulfonamide coupling to reduce reaction times and improve yields .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
